5-(2-丙炔氧基)-1,3-苯并二氧杂环戊二烯

描述

“5-(2-Propynyloxy)-1,3-benzodioxole” is a chemical compound with the molecular formula C8H14O2 . It is also known as "2-Pentanol, 5-(2-propynyloxy)-" .

Synthesis Analysis

The synthesis of compounds similar to “5-(2-Propynyloxy)-1,3-benzodioxole” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the preparation of 2-ethoxy-5-alkoxybenzaldehydes, which involves a mixture of 2-ethoxy-5-hydroxybenzaldehyde, propargyl bromide or benzyl bromide, and K2CO3 in acetone .Molecular Structure Analysis

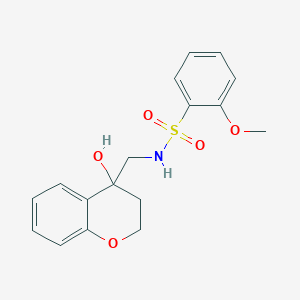

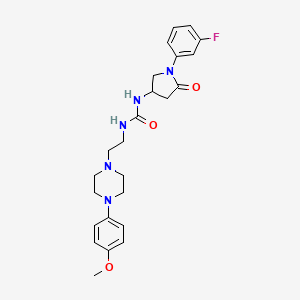

The molecular structure of “5-(2-Propynyloxy)-1,3-benzodioxole” consists of a benzodioxole ring with a propynyloxy group attached to the 5-position . The molecular weight of this compound is 142.1956 .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “5-(2-Propynyloxy)-1,3-benzodioxole” often involve catalytic protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学研究应用

抗癌和抗菌剂

2-苯基 1,3-苯并二氧杂环衍生物的生态可持续合成(包括与 5-(2-炔丙氧基)-1,3-苯并二氧杂环相关的化合物)已被探索用于其抗癌、抗菌和 DNA 结合潜力。一项研究展示了一种用于这些化合物的单罐、微波辅助绿色合成方法,识别出具有显著抗癌和抗菌活性的衍生物。还确定了在 DNA 结合能力方面最具活性的化合物,突出了这些衍生物作为治疗剂进一步研究的潜力 (Gupta 等人,2016)。

血清素受体激动剂

5-(2-炔丙氧基)-1,3-苯并二氧杂环衍生物已被研究其作为血清素受体激动剂的活性。具体来说,结构与 5-(2-炔丙氧基)-1,3-苯并二氧杂环密切相关的化合物,如 MKC-242,已通过激活动物模型中的突触后 5-HT1A 受体展示出类似抗抑郁剂的效果。这表明这些化合物有可能用于开发新的抗抑郁药 (Matsuda 等人,1995)。

光聚合引发剂

5-(2-炔丙氧基)-1,3-苯并二氧杂环的衍生物已被研究作为自由基聚合的光引发剂。一项具体研究合成了一个萘二噁英酮-1,3-苯并二氧杂环衍生物,该衍生物能够作为笼式单组分 II 型光引发剂。这项研究为开发具有材料科学和工程应用潜力的新的光引发剂化合物提供了基础 (Kumbaraci 等人,2012)。

抗菌活性

与 5-(2-炔丙氧基)-1,3-苯并二氧杂环密切相关的苯并恶唑衍生物已被合成并评估了其对各种细菌菌株(包括耐药分离株)的抗菌活性。这项研究强调了苯并二氧杂环衍生物作为设计新的抗菌剂的支架的潜力 (Ertan-Bolelli 等人,2016)。

未来方向

The future directions for “5-(2-Propynyloxy)-1,3-benzodioxole” and similar compounds could involve further exploration of their use in the synthesis of covalent organic frameworks (COFs) and other complex organic molecules . Additionally, the development of more efficient synthesis methods could also be a potential area of future research .

作用机制

Target of Action

The primary target of 5-(2-Propynyloxy)-1,3-benzodioxole is the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

5-(2-Propynyloxy)-1,3-benzodioxole interacts with its targets by acting as a P450 epoxygenase inactivator . This means it inhibits the activity of P450 enzymes, specifically those known as epoxygenases . These enzymes are involved in the oxidation of arachidonic acid, a process that mediates important biological functions in several tissues .

Biochemical Pathways

The compound affects the arachidonic acid metabolic pathway . By inhibiting P450 epoxygenases, it prevents the conversion of arachidonic acid into epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes .

Pharmacokinetics

Given its molecular weight of 142196 Da , it is likely to have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The inhibition of P450 epoxygenases by 5-(2-Propynyloxy)-1,3-benzodioxole leads to a decrease in the production of EETs . This can affect various physiological processes, including inflammation, blood pressure regulation, and pain perception, as EETs are involved in these processes .

属性

IUPAC Name |

5-prop-2-ynoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h1,3-4,6H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXQHZCLNWGBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)

![methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2998035.png)

![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2998042.png)

![4-(2-methylpropanamido)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2998043.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2998046.png)

![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2998050.png)